2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine
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Overview
Description
2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in the synthesis of various pharmaceuticals and alkaloids . This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a nitroethenyl group at the 1 position of the piperidine ring.
Preparation Methods
The synthesis of 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with nitroethene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The piperidine ring can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine can be compared with other piperidine derivatives, such as:
2,6-Dimethylpiperidine: Lacks the nitroethenyl group and has different chemical properties and reactivity.
1-Nitro-2,6-dimethylpiperidine: Similar structure but with the nitro group directly attached to the piperidine ring.
2,6-Dimethyl-1-[(E)-2-aminoethenyl]piperidine: Contains an amino group instead of a nitro group, leading to different biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethyl-1-[(E)-2-nitroethenyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h6-9H,3-5H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKXPMUQJBACBP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C=C[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/C=C/[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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